molecular formula C8H6FNO B1332107 2-Fluoro-6-methoxybenzonitrile CAS No. 94088-46-7

2-Fluoro-6-methoxybenzonitrile

Cat. No.: B1332107
CAS No.: 94088-46-7
M. Wt: 151.14 g/mol
InChI Key: YPMSIWYNTPSPMV-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the sixth position. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical and chemical industries .

Scientific Research Applications

2-Fluoro-6-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful scaffold in medicinal chemistry.

    Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

FMBN is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with methanol in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions. The process can be optimized by using continuous flow reactors to ensure consistent quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are effective.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 2-Fluoro-6-methoxybenzoic acid or 2-fluoro-6-methoxybenzaldehyde.

    Reduction: 2-Fluoro-6-methoxybenzylamine.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzonitrile depends on its specific application

Comparison with Similar Compounds

2-Fluoro-6-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate how small changes in the molecular structure can lead to significant differences in chemical behavior and applications.

Properties

IUPAC Name

2-fluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSIWYNTPSPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240471
Record name 2-Fluoro-6-methoxybenzonitrile
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94088-46-7
Record name 2-Fluoro-6-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94088-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methoxybenzonitrile
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Record name 2-Fluoro-6-methoxybenzonitrile
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Record name 2-fluoro-6-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

640.5 g (4.6 mol) of difluorobenzonitrile were dissolved in 3.5 l of methanol and then cooled to 0-5° C. 828.8 g of 30% strength sodium methoxide solution were added dropwise in this temperature range, and the reaction mixture was stirred at room temperature overnight. Then the reaction mixture was added to 20 l of water and the precipitate was filtered off with suction and washed twice with water and twice with heptane. The solid was dried in vacuo at 50° C. Yield: 740 g (99% of theory) of a white solid with a purity of >95% according to GC.
Quantity
640.5 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-6-methoxybenzaldoxime (714 mg, 4.2 mmol) in Ac2O (3.6 mL) is heated at reflux for 4 hr. The reaction is cooled to r.t. and the volatiles are stripped off to give a beige solid, which is dried at 50° C. in a vacuum oven to give 2-fluoro-6-methoxybenzonitrile (635 mg, 84%). 1H NMR (DMSO) δ7.8-7.7 (1H, m), 7.14-7.07 (2H, m),3.95 (3H, s).
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods were used to study 2-fluoro-6-methoxybenzonitrile and what molecular properties did they help elucidate?

A1: The research employed both Hartree-Fock (HF) and Density Functional Theory (DFT) methods using the 6-31G(d,p) basis set to investigate the molecular structure and vibrational frequencies of this compound []. DFT calculations, particularly using the B3LYP functional, proved to be highly effective in predicting the vibrational modes of the molecule. The study also utilized Natural Bond Orbital (NBO) analysis to gain insights into the molecule's stability and bond strength []. Furthermore, by mapping the electrostatic potential (ESP) onto the electron density isosurface, the researchers were able to visualize and understand the size, shape, and charge distribution of the molecule, ultimately providing valuable information regarding its chemical reactivity [].

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